molecular formula C12H16N4O B2662570 3-[2-(dimethylamino)ethyl]-4-imino-3,4-dihydroquinazolin-2(1H)-one CAS No. 1955519-55-7

3-[2-(dimethylamino)ethyl]-4-imino-3,4-dihydroquinazolin-2(1H)-one

Cat. No. B2662570
CAS RN: 1955519-55-7
M. Wt: 232.287
InChI Key: JIEWUHPXIOZWIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(dimethylamino)ethyl]-4-imino-3,4-dihydroquinazolin-2(1H)-one, also known as DIQ, is a synthetic compound that has gained significant attention in the scientific research field due to its potential therapeutic applications. DIQ belongs to the class of quinazolinone derivatives and has been shown to possess various biochemical and physiological effects.

Mechanism Of Action

The exact mechanism of action of 3-[2-(dimethylamino)ethyl]-4-imino-3,4-dihydroquinazolin-2(1H)-one is not fully understood. However, it has been suggested that 3-[2-(dimethylamino)ethyl]-4-imino-3,4-dihydroquinazolin-2(1H)-one exerts its anti-cancer and anti-inflammatory effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. 3-[2-(dimethylamino)ethyl]-4-imino-3,4-dihydroquinazolin-2(1H)-one has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
3-[2-(dimethylamino)ethyl]-4-imino-3,4-dihydroquinazolin-2(1H)-one has been shown to possess various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including xanthine oxidase and tyrosinase. Additionally, 3-[2-(dimethylamino)ethyl]-4-imino-3,4-dihydroquinazolin-2(1H)-one has been shown to possess antioxidant properties by scavenging free radicals and reducing oxidative stress.

Advantages And Limitations For Lab Experiments

One of the advantages of using 3-[2-(dimethylamino)ethyl]-4-imino-3,4-dihydroquinazolin-2(1H)-one in lab experiments is its ability to inhibit the growth of cancer cells without affecting normal cells. Additionally, 3-[2-(dimethylamino)ethyl]-4-imino-3,4-dihydroquinazolin-2(1H)-one has been shown to have low toxicity, making it a potential candidate for further development as a therapeutic agent. However, one of the limitations of using 3-[2-(dimethylamino)ethyl]-4-imino-3,4-dihydroquinazolin-2(1H)-one in lab experiments is its low solubility in water, which can affect its bioavailability.

Future Directions

There are several future directions for research on 3-[2-(dimethylamino)ethyl]-4-imino-3,4-dihydroquinazolin-2(1H)-one. One potential direction is to further investigate its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis. Additionally, further studies are needed to elucidate the exact mechanism of action of 3-[2-(dimethylamino)ethyl]-4-imino-3,4-dihydroquinazolin-2(1H)-one and to identify its molecular targets. Another potential direction is to explore the use of 3-[2-(dimethylamino)ethyl]-4-imino-3,4-dihydroquinazolin-2(1H)-one in combination with other anti-cancer agents to enhance its efficacy. Finally, further studies are needed to optimize the synthesis method of 3-[2-(dimethylamino)ethyl]-4-imino-3,4-dihydroquinazolin-2(1H)-one to improve its solubility and bioavailability.
Conclusion:
In conclusion, 3-[2-(dimethylamino)ethyl]-4-imino-3,4-dihydroquinazolin-2(1H)-one is a synthetic compound that has gained significant attention in the scientific research field due to its potential therapeutic applications. Its anti-cancer, anti-inflammatory, and anti-viral properties make it a potential candidate for further development as a therapeutic agent. However, further studies are needed to fully understand its mechanism of action and to optimize its synthesis method.

Synthesis Methods

3-[2-(dimethylamino)ethyl]-4-imino-3,4-dihydroquinazolin-2(1H)-one can be synthesized using a multi-step process that involves the reaction of 2-aminobenzamide with N,N-dimethylglycine ethyl ester in the presence of triethylamine. The resulting intermediate is then reacted with 2-chloroethylamine hydrochloride to yield 3-[2-(dimethylamino)ethyl]-4-imino-3,4-dihydroquinazolin-2(1H)-one.

Scientific Research Applications

3-[2-(dimethylamino)ethyl]-4-imino-3,4-dihydroquinazolin-2(1H)-one has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties. 3-[2-(dimethylamino)ethyl]-4-imino-3,4-dihydroquinazolin-2(1H)-one has been found to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. Additionally, 3-[2-(dimethylamino)ethyl]-4-imino-3,4-dihydroquinazolin-2(1H)-one has been shown to have potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

4-amino-3-[2-(dimethylamino)ethyl]quinazolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O/c1-15(2)7-8-16-11(13)9-5-3-4-6-10(9)14-12(16)17/h3-6H,7-8,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIEWUHPXIOZWIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C(=C2C=CC=CC2=NC1=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(dimethylamino)ethyl]-4-imino-3,4-dihydroquinazolin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.